Carboxylic acid salts

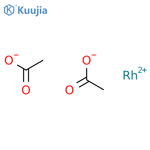

Carboxylic acid salts are inorganic compounds that result from the reaction of a carboxylic acid with a base, such as sodium hydroxide or potassium hydroxide. These salts feature a carboxylate ion (R-COO⁻) bound to a metal cation, where R represents an alkyl or aryl group. They exhibit a wide range of physical properties depending on the specific substituents and counterions involved.

Carboxylic acid salts are versatile reagents in organic synthesis due to their ability to act as nucleophiles and basicity varying from strong to weak bases. Common applications include buffer solutions, catalysts in various reactions, and intermediates in pharmaceutical manufacturing. For instance, sodium acetate serves as an effective buffering agent, while potassium citrate is used as a chelating agent in food preservation.

These salts can be synthesized through direct neutralization or via ester hydrolysis followed by acid-base reactions. Their stability varies with temperature, humidity, and the presence of other chemicals, making proper storage conditions crucial for maintaining their efficacy.

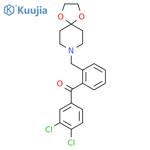

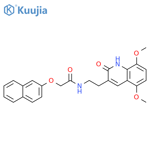

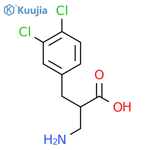

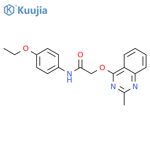

| 構造 | 化学名 | CAS | MF |

|---|---|---|---|

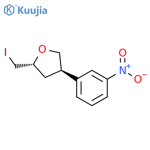

|

2-Propanamine, N-(acetyloxy)-2-methyl- | 51338-99-9 | C6H13NO2 |

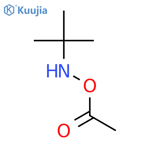

|

MAGNESIUM FORMATE DIHYDRATE | 6150-82-9 | 2[CHO2-].Mg+2.2[H2O] |

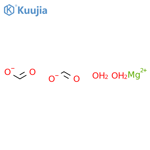

|

calcium (S)-2-hydroxypropionate | 28305-25-1 | 2[C3H5O3-].Ca+2 |

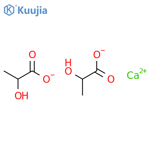

|

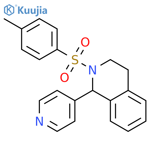

Rhodium(II) acetate | 5503-41-3 | 2[C2H3O2-].Rh+2 |

|

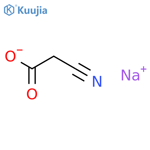

Aceticacid, 2-cyano-, potassium salt (1:1) | 7062-95-5 | C21H20N2O2S |

|

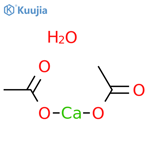

Calcium acetate hydrate | 114460-21-8 | C4H8CaO5 |

|

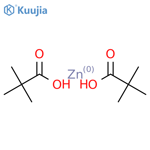

Bis(pivaloyloxy)zinc | 2241995-91-3 | C10H20O4Zn |

|

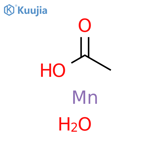

Triacetoxymanganese dihydrate | 19513-05-4 | C2H6MnO3 |

|

L-Lactic Acid-d3 Sodium Salt | 285979-84-2 | C3H2D3NaO3 |

|

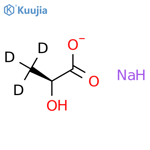

Acetic acid, 2-cyano-,sodium salt (1:1) | 1071-36-9 | C3H2NO2-.Na+ |

関連文献

-

Po-Jung Huang Dalton Trans., 2020,49, 16970-16978

-

Rutusmita Mishra,Neeladrisingha Das,Ritu Varshney,Kriti Juneja,Debabrata Sircar,Partha Roy Food Funct., 2021,12, 6603-6625

-

Junhong Zhao,Linzhu Zhou,Ting Li,Mei Liu,Leilei Liu RSC Adv., 2016,6, 59497-59501

推奨される供給者

-

Tiancheng Chemical (Jiangsu) Co., LtdFactory Trade Brand reagents会社の性質: Private enterprises

おすすめ商品